
6-Fluoro-6-desoxyoxymorphone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-6-desoxyoxymorphone, also known as this compound, is a useful research compound. Its molecular formula is C17H20FNO3 and its molecular weight is 305.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Scientific Research Applications
1. Mu Opioid Receptor Binding Studies
The primary application of 6-fluoro-6-desoxyoxymorphone lies in its use as a selective ligand for mu opioid receptors. Research indicates that tritiated 6-beta-fluoro-6-desoxyoxymorphone selectively labels mu opioid binding sites with minimal nonspecific binding. This characteristic makes it an invaluable tool for studying the pharmacodynamics of opioid receptors in various biological systems .
Binding Characteristics
The binding affinity and selectivity of this compound have been investigated using various experimental approaches. For instance, studies have shown that this compound can be utilized as a high-yield photoaffinity label for mu opioid receptor subtypes, allowing researchers to delineate the binding profiles of different ligands .
2. Positron Emission Tomography (PET) Imaging
Another significant application of this compound is its potential use as a radiotracer in PET imaging. The compound's ability to selectively bind to mu opioid receptors allows for the visualization of these receptors in vivo, providing insights into their distribution and density in various tissues. This application is particularly relevant for understanding pain mechanisms and evaluating the effects of opioid medications .
Case Studies and Research Findings
Case Study: Selective Labeling of Mu Opioid Receptors
In a pivotal study, researchers employed tritiated 6-beta-fluoro-6-desoxyoxymorphone to assess its binding characteristics in rat brain membranes. The results demonstrated that the compound effectively labeled mu opiate binding sites, providing a clear distinction between different receptor subtypes. This study highlighted the potential of FOXY as a tool for exploring the complexities of opioid receptor interactions and their physiological implications .
Case Study: Pharmacokinetics and Metabolism
Further research has focused on the pharmacokinetic properties of this compound. Understanding how this compound is metabolized and its pharmacodynamic effects can inform its therapeutic applications. Studies indicate that modifications to the oxymorphone structure can influence both receptor affinity and metabolic pathways, which is crucial for developing safer and more effective analgesics .
Summary Table: Key Properties and Applications
Property | Details |
---|---|
Chemical Structure | Fluorinated derivative of oxymorphone |
Primary Application | Mu opioid receptor binding studies |
Secondary Application | Potential radiotracer for PET imaging |
Binding Characteristics | High selectivity with low nonspecific binding |
Research Focus | Pharmacodynamics, receptor subtype characterization, metabolic pathways |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Fluoro-6-desoxyoxymorphone, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves fluorination at the 6-position of oxymorphone derivatives using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor®. Post-synthesis, validate purity via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and confirm structural integrity using 1H-NMR and 19F-NMR. Mass spectrometry (HRMS) should confirm molecular weight (expected m/z: ~363.4 g/mol for C17H18FNO4). Cross-reference with established protocols for opioid derivatives to ensure reproducibility .
Q. How can researchers design initial pharmacological assays to assess this compound’s opioid receptor affinity?
- Methodological Answer : Use competitive binding assays with 3H-naloxone or 3H-DAMGO as radioligands in HEK-293 cells expressing μ-opioid receptors (MOR). Include positive controls (e.g., oxymorphone) and negative controls (vehicle-only wells). Calculate IC50 values using nonlinear regression analysis. Validate results with functional assays (e.g., GTPγS binding) to distinguish agonist/antagonist activity .
Advanced Research Questions
Q. How should researchers address contradictions between in vitro receptor affinity data and in vivo analgesic efficacy for this compound?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., blood-brain barrier permeability) or metabolite activity. Conduct comparative studies using:
- Microdialysis to measure CNS penetration in rodent models.
- Metabolite profiling (LC-MS/MS) to identify active derivatives.
- Knockout models (e.g., MOR−/− mice) to isolate receptor-specific effects. Statistical meta-analysis of dose-response curves across studies can clarify mechanistic outliers .
Q. What strategies optimize experimental design for studying structure-activity relationships (SAR) in fluorinated opioid analogs?
- Methodological Answer : Apply the PICOT framework :
- Population : MOR, KOR, and DOR transfected cell lines.
- Intervention : Systematic substitution of functional groups (e.g., 6-fluoro vs. 6-hydroxy).
- Comparison : Parent compound (oxymorphone) and FDA-approved analogs.
- Outcome : Binding affinity (Ki), efficacy (EC50), and selectivity ratios.
- Timeframe : Acute (≤1 hr) vs. chronic (7-day) exposure in tolerance assays. Use multivariate ANOVA to isolate fluorination effects from confounding variables .
Q. How can researchers resolve conflicting data on the metabolic stability of this compound in hepatic microsome assays?
- Methodological Answer : Contradictions may stem from species-specific cytochrome P450 (CYP) activity. Perform cross-species comparisons (human vs. rat microsomes) with CYP inhibitors (e.g., ketoconazole for CYP3A4). Use recombinant CYP isoforms to identify primary metabolic pathways. Validate findings with in vivo pharmacokinetic studies in rodents, correlating plasma half-life (t1/2) with microsomal clearance rates .
Q. Data Analysis and Interpretation
Q. What advanced analytical techniques are critical for confirming the stereochemical purity of this compound?
- Methodological Answer : Employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA) and polarimetric detection to separate enantiomers. Confirm absolute configuration via X-ray crystallography of a co-crystallized derivative (e.g., with naltrexone). Compare experimental circular dichroism (CD) spectra with computational predictions (TDDFT) to rule out racemization .
Q. How can researchers mitigate bias when analyzing behavioral data from this compound’s analgesic assays?
- Methodological Answer : Implement double-blind protocols where experimenters and subjects are unaware of treatment groups. Use automated behavioral tracking software (e.g., EthoVision XT) to quantify nociceptive responses (e.g., tail-flick latency). Apply mixed-effects models to account for inter-individual variability and censored data (e.g., maximum cutoff times) .
Q. Ethical and Novelty Considerations
Q. What frameworks ensure ethical rigor in preclinical studies of potent opioids like this compound?
- Methodological Answer : Adhere to the FINER criteria :
- Feasible : Use minimal effective doses to reduce animal suffering.
- Novel : Compare against existing opioids with known abuse liability (e.g., fentanyl).
- Ethical : Obtain IACUC approval and follow ARRIVE guidelines for transparency.
- Relevant : Prioritize assays with translational relevance (e.g., respiratory depression models). Publish negative results to avoid publication bias .
Propiedades
Número CAS |
92593-44-7 |
---|---|
Fórmula molecular |
C17H20FNO3 |
Peso molecular |
305.34 g/mol |
Nombre IUPAC |
(4R,4aS,7R,7aR,12bS)-7-fluoro-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C17H20FNO3/c1-19-7-6-16-13-9-2-3-11(20)14(13)22-15(16)10(18)4-5-17(16,21)12(19)8-9/h2-3,10,12,15,20-21H,4-8H2,1H3/t10-,12-,15+,16+,17-/m1/s1 |
Clave InChI |
RHMYCVRHSNQERT-BGMJHJHJSA-N |
SMILES |
CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)F |
SMILES isomérico |
CN1CC[C@]23[C@@H]4[C@@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)F |
SMILES canónico |
CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)F |
Key on ui other cas no. |
92593-44-7 |
Sinónimos |
6-fluoro-6-desoxyoxymorphone FOXY |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.